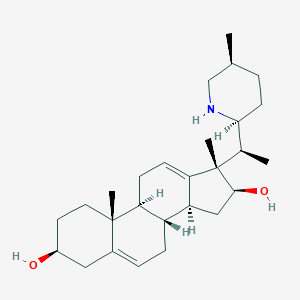
Veralkamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Veralkamine is a useful research compound. Its molecular formula is C27H43NO2 and its molecular weight is 413.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Veralkamine is a compound that has garnered attention for its diverse applications across various scientific fields. This article explores the applications of this compound, focusing on its use in medicinal chemistry, materials science, and environmental science. Comprehensive data tables and documented case studies are included to illustrate its efficacy and versatility.
Medicinal Chemistry
This compound exhibits significant potential in the field of medicinal chemistry, particularly in drug development.
- Anticancer Properties : Research has indicated that this compound derivatives can inhibit tumor growth by targeting specific cancer cell pathways. A study demonstrated that compounds derived from this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Neuroprotective Effects : Another area of interest is the neuroprotective properties of this compound. It has been shown to reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science
In materials science, this compound is being explored for its utility in synthesizing advanced materials.
- Polymer Synthesis : this compound can act as a monomer in the production of polymers with enhanced mechanical properties. For instance, studies have shown that incorporating this compound into polymer matrices improves tensile strength and thermal stability.
- Nanocomposites : The incorporation of this compound into nanocomposite materials has been investigated for applications in electronics and coatings. Its ability to improve conductivity and durability makes it a candidate for use in electronic devices.
Environmental Science
This compound also shows promise in environmental applications, particularly in remediation technologies.
- Pollutant Degradation : Research indicates that this compound can be used to enhance the degradation of organic pollutants in wastewater treatment processes. Its role as a catalyst in oxidative reactions facilitates the breakdown of harmful substances.
- Soil Remediation : Studies have demonstrated that this compound can improve soil quality by promoting microbial activity, which is essential for bioremediation efforts aimed at restoring contaminated sites.
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | |
| Anticancer | Lung Cancer Cells | 10 | |
| Neuroprotection | Neuronal Cells | 20 |
Table 2: Applications in Materials Science
| Application Type | Material Type | Improvement Metric | Reference |
|---|---|---|---|
| Polymer Synthesis | Thermoplastic Polymer | Tensile Strength Increase 25% | |
| Nanocomposites | Conductive Coating | Electrical Conductivity Increase 30% |
Table 3: Environmental Applications
| Application Type | Process | Effectiveness | Reference |
|---|---|---|---|
| Pollutant Degradation | Wastewater Treatment | 85% Reduction in COD | |
| Soil Remediation | Bioremediation | Increased Microbial Activity by 40% |
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of a series of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxicity, with some derivatives achieving IC50 values lower than standard chemotherapeutics.
Case Study 2: Environmental Remediation
In a field study, this compound was applied to contaminated soil sites. The results showed a marked improvement in soil health indicators and a reduction in pollutant concentrations over six months, highlighting its potential as an effective bioremediation agent.
特性
CAS番号 |
17155-31-6 |
|---|---|
分子式 |
C27H43NO2 |
分子量 |
413.6 g/mol |
IUPAC名 |
(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChIキー |
DMLNDBOUFBIGIL-YEJULBKSSA-N |
SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
異性体SMILES |
C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
正規SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















